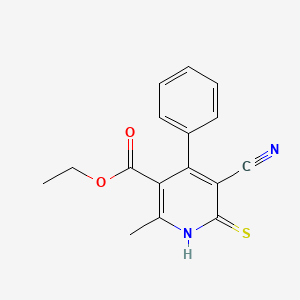![molecular formula C12H13N3O3S B5716294 ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Methoxyfenozide' and belongs to the class of insecticides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
作用機序
The mechanism of action of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the inability of insects to molt, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that this compound does not have any significant effects on mammalian cells or on the environment. However, it has been found to be toxic to aquatic organisms and should be used with caution in areas near water bodies.
実験室実験の利点と制限
The advantages of using Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its ease of synthesis. However, its limitations include its toxicity to aquatic organisms and the need for caution while handling the compound.
将来の方向性
There are several future directions for the use of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in scientific research. These include:
1. Developing new formulations of the compound that are more effective against specific insect pests.
2. Studying the potential use of the compound in agriculture to reduce the use of chemical pesticides.
3. Investigating the mechanism of action of the compound in more detail to identify new targets for insect control.
4. Developing new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Conclusion:
This compound is a chemical compound that has shown significant potential in the field of scientific research. Its effectiveness against a wide range of insect pests, low toxicity to mammals, and ease of synthesis make it a promising candidate for use in insect control. However, its toxicity to aquatic organisms and the need for caution while handling the compound should be taken into consideration. Further research is needed to explore the full potential of this compound in various applications.
合成法
The synthesis of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction between 3-methoxybenzoyl chloride and thiourea in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
科学的研究の応用
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as an insecticide. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera. The compound works by disrupting the molting process of insects, leading to their death.
特性
IUPAC Name |
ethyl N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-12(16)13-11-15-14-10(19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPJJSDDCRDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
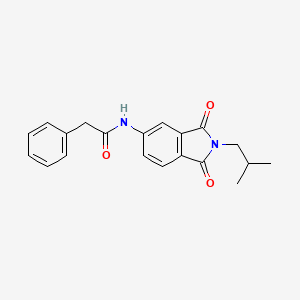
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

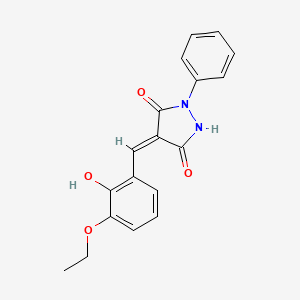
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

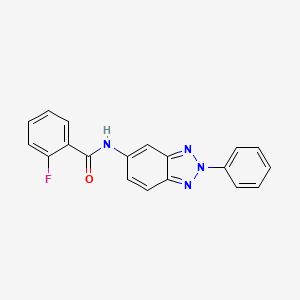
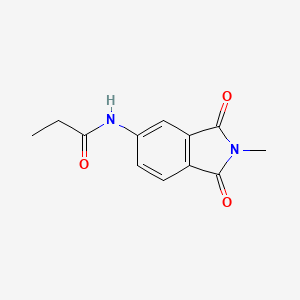
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
